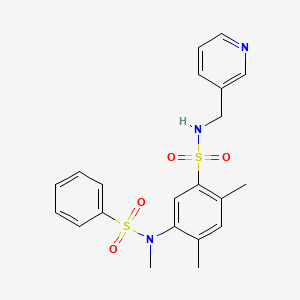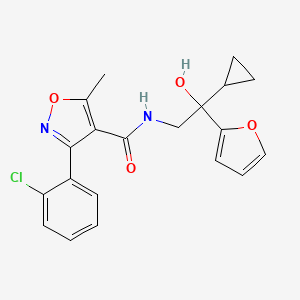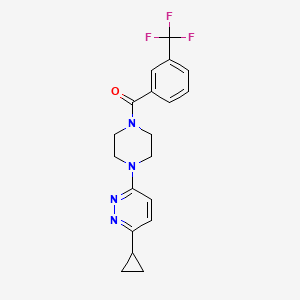![molecular formula C17H14N2OS B2694945 3-[2-(Allyloxy)-1-naphthyl]-2-cyano-2-propenethioamide CAS No. 866134-91-0](/img/structure/B2694945.png)
3-[2-(Allyloxy)-1-naphthyl]-2-cyano-2-propenethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The exact molecular structure of this compound would depend on the specific locations of the functional groups on the molecule . A detailed structure would require either experimental data (such as X-ray crystallography or NMR spectroscopy) or computational modeling.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present . For example, the allyloxy group could participate in reactions typical of alkenes, such as addition or oxidation reactions. The cyano group could undergo reactions like reduction or hydrolysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of polar functional groups like cyano and ether could impact its solubility in different solvents. The presence of conjugated systems could influence its UV-Vis absorption spectrum.Scientific Research Applications
1. Synthesis and Photoreaction Studies
- A study by Vaillard et al. (2004) explored the photostimulated reactions of aryl moieties with suitable double bonds, such as 1-allyloxy-2-bromobenzene, leading to cyclized reduced products. This research contributes to the understanding of reaction mechanisms involving compounds structurally related to 3-[2-(Allyloxy)-1-naphthyl]-2-cyano-2-propenethioamide (Vaillard, Postigo, & Rossi, 2004).
2. Intramolecular Cycloaddition Reactions
- Mathur and Suschitzky (1975) studied the intramolecular cycloadditions of aromatic aldehyde azines, including 2-allyloxy-1-naphthaldehyde azines. This research is relevant to the synthesis and behavior of complex organic compounds similar to the one (Mathur & Suschitzky, 1975).
3. Coenzyme NADH Model Reactions
- Fang et al. (2006) reported on a coenzyme NADH model reaction involving the thermal reaction of ethyl 4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate. This study provides insights into the reaction mechanisms of complex naphthyl-containing compounds (Fang, Liu, Wang, & Ke, 2006).
4. Gold-Catalyzed Furan/yne Cyclizations
- Wang et al. (2012) investigated gold(I)-catalyzed intramolecular cycloisomerization of furan/ynes with allyloxy groups, leading to protected 1-naphthol derivatives. This research contributes to the field of catalysis and organic synthesis, particularly for compounds related to 3-[2-(Allyloxy)-1-naphthyl]-2-cyano-2-propenethioamide (Wang, Chen, Xie, Liu, & Liu, 2012).
5. Antimicrobial Activities of Synthesized Compounds
- Mohamed et al. (2008) explored the antimicrobial activities of synthesized pyridines, oxazines, and thiazoles from 3-aryl-1-(2-naphthyl)-prop-2-en-1-ones. This research could provide a foundation for understanding the biological activities of similar naphthyl-containing compounds (Mohamed, Youssef, Amr, & Kotb, 2008).
6. Application in Histochemical Techniques
- Burstone (1959) discussed new histochemical techniques for demonstrating tissue oxidase, involving complex naphthols. This research could be relevant for understanding how related naphthyl compounds could be used in biological and chemical assays (Burstone, 1959).
Safety And Hazards
properties
IUPAC Name |
(E)-2-cyano-3-(2-prop-2-enoxynaphthalen-1-yl)prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-2-9-20-16-8-7-12-5-3-4-6-14(12)15(16)10-13(11-18)17(19)21/h2-8,10H,1,9H2,(H2,19,21)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDIGYAUKYGRKX-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Allyloxy)-1-naphthyl]-2-cyano-2-propenethioamide | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-4-methoxybenzenecarboxamide](/img/structure/B2694863.png)
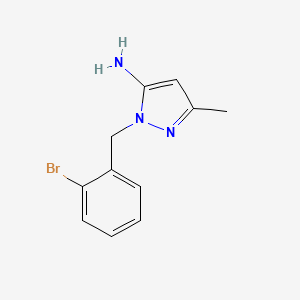
![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2694867.png)
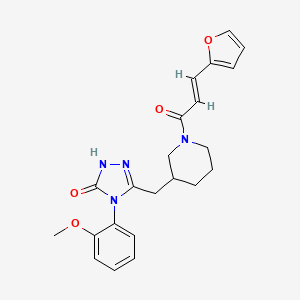
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-methoxybenzenecarboxylate](/img/structure/B2694870.png)
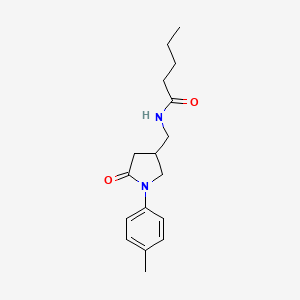
![4-chloro-1-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2694873.png)
![1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2694878.png)
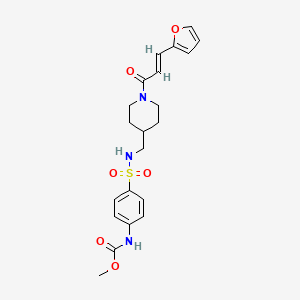
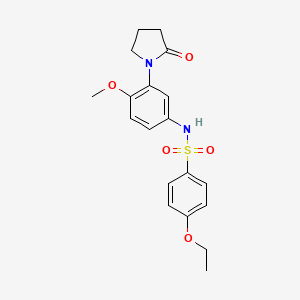
![N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2694882.png)
